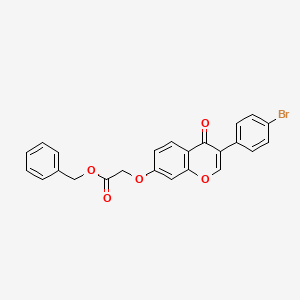

benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

CAS No.:

Cat. No.: VC9810627

Molecular Formula: C24H17BrO5

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H17BrO5 |

|---|---|

| Molecular Weight | 465.3 g/mol |

| IUPAC Name | benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |

| Standard InChI | InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2 |

| Standard InChI Key | POXHVAKVMLDWLL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, reflects its complex architecture:

-

A chromen-4-one core (4H-chromen-4-one) substituted at the 3-position with a 4-bromophenyl group.

-

A 7-oxyacetate side chain esterified with a benzyl group.

Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.3 g/mol |

| SMILES | C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

| InChIKey | POXHVAKVMLDWLL-UHFFFAOYSA-N |

| PubChem CID | 1978653 |

The bromine atom at the 4-position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems. The ester group contributes to solubility in organic solvents, while the chromone core enables π-π stacking and hydrogen bonding .

Synthesis and Characterization

Proposed Synthesis Routes

While no documented synthesis of benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate exists, analogous chromenes suggest feasible pathways:

Route 1: Pechmann Condensation

-

Substrate: Resorcinol and a β-keto ester (e.g., ethyl acetoacetate).

-

Conditions: Acid catalysis (e.g., ) to form the chromen-4-one core .

-

Bromination: Electrophilic substitution using or N-bromosuccinimide to introduce the 4-bromophenyl group.

-

Esterification: Reaction with benzyl bromoacetate under basic conditions (e.g., ) to install the acetoxy side chain .

Route 2: Microwave-Assisted Multicomponent Reaction

-

Components: Chromene-3-carbaldehyde, 4-bromoaniline, propiolic acid, and benzyl isocyanide .

-

Conditions: Microwave irradiation at 25°C for 15 minutes, followed by purification via column chromatography .

Analytical Characterization

Hypothetical characterization data, based on similar chromenes :

-

-NMR (DMSO-d6):

-

δ 6.27 (s, 1H, chromene C3-H),

-

δ 7.49–7.58 (m, 9H, aromatic protons),

-

δ 5.20 (s, 2H, benzyl CH2).

-

-

HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient).

-

Mass Spec: [M+H]+ at m/z 466.1.

Applications and Future Directions

Drug Development

-

Lead Optimization: Modifying the benzyl group or bromophenyl substituent to enhance bioavailability.

-

Targeted Therapies: Conjugation with nanoparticles for selective cancer cell delivery.

Industrial Applications

-

Photodynamic Therapy: Chromenes as photosensitizers due to extended conjugation.

Research Priorities

-

Synthesis and Validation: Confirming proposed routes and optimizing yields.

-

In Vitro Screening: Testing against NCI-60 cancer cell lines and microbial panels.

-

ADMET Profiling: Assessing pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume